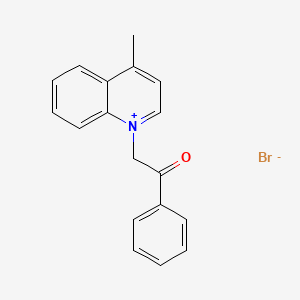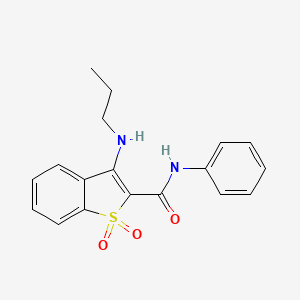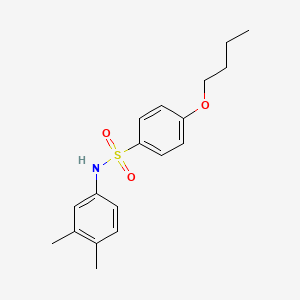
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as CSP-1103, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of CSP-1103 is not fully understood. However, it has been suggested that it may act by modulating the activity of ion channels in the central nervous system. Specifically, CSP-1103 has been shown to selectively inhibit the activity of T-type calcium channels, which are involved in the regulation of neuronal excitability. By inhibiting these channels, CSP-1103 may reduce the hyperexcitability of neurons that is associated with several neurological disorders.
Biochemical and Physiological Effects
In addition to its effects on ion channels, CSP-1103 has been shown to exhibit several other biochemical and physiological effects. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and antidepressant effects. It has also been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of pain, mood, and appetite.
実験室実験の利点と制限
One of the main advantages of CSP-1103 for lab experiments is its selectivity for T-type calcium channels. This makes it a valuable tool for studying the role of these channels in various physiological and pathological processes. However, one limitation of CSP-1103 is its relatively low potency compared to other T-type calcium channel blockers. This may make it less suitable for certain experimental applications.
将来の方向性
There are several potential future directions for research on CSP-1103. One area of interest is its potential therapeutic applications in epilepsy and other neurological disorders. Additional preclinical studies are needed to further investigate its efficacy and safety in these conditions. Another area of interest is its potential as a tool for studying the role of T-type calcium channels in various physiological and pathological processes. Finally, further research is needed to fully understand the mechanism of action of CSP-1103 and its effects on other biochemical and physiological pathways.
合成法
The synthesis of CSP-1103 has been described in several scientific publications. The most commonly used method involves the reaction of 5-chloro-2-methoxyaniline with N-(4-piperidinyl) benzenesulfonamide in the presence of a catalyst. The resulting intermediate is then reacted with p-toluenesulfonyl chloride to yield CSP-1103. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
CSP-1103 has been studied for its potential therapeutic applications in several areas, including pain management, epilepsy, and neuroprotection. In preclinical studies, CSP-1103 has been shown to exhibit anticonvulsant and analgesic effects in animal models. It has also been investigated for its potential neuroprotective effects in various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-18-8-7-15(20)13-17(18)21-19(23)14-9-11-22(12-10-14)27(24,25)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTLMXIDZFJWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)



![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5156581.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5156594.png)
![5-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5156607.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
![4-[(2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5156616.png)